

DNDI-6174 Demonstrates Potent Activity Against Paromomycin-Resistant Leishmania

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Compound of Interest

Compound Name: DNDI-6174

Cat. No.: B12381577

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A novel aminopyrazole compound, **DNDI-6174**, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), exhibiting significant efficacy against Leishmania strains resistant to the established antibiotic paromomycin. This finding is a critical development in the fight against drug-resistant leishmaniasis, a growing concern for global public health. **DNDI-6174**, developed by the Drugs for Neglected Diseases initiative (DNDi), operates through a novel mechanism of action, targeting the cytochrome bc1 complex of the parasite, which is distinct from the mode of action of current therapies.

DNDI-6174 has shown potent in vitro activity against a wide range of Leishmania species, including clinical isolates resistant to paromomycin and miltefosine.[1] Furthermore, in vivo studies in murine and hamster models of VL have demonstrated its ability to significantly reduce parasite burden, with the potential for achieving sterile cure.[1][2] This positions **DNDI-6174** as a vital tool to address the therapeutic gaps created by resistance to existing drugs.

Comparative Efficacy of DNDI-6174 and Alternative Treatments

The emergence of **DNDI-6174** is particularly timely given the challenges of drug resistance in leishmaniasis treatment. Paromomycin, an aminoglycoside antibiotic, has been an important component of combination therapies for VL, but its efficacy is threatened by the development of resistance.[3][4] Current alternatives for treating resistant cases primarily include liposomal amphotericin B and miltefosine, though resistance to these agents is also a concern.[5][6]

The following tables summarize the available data on the efficacy of **DNDI-6174** in comparison to other treatments.

Table 1: In Vitro Efficacy of **DNDI-6174** Against *Leishmania donovani*

Compound	Strain	EC50 (nM)
DNDI-6174	<i>L. donovani</i> (drug-sensitive)	40 - 210
DNDI-6174	<i>L. donovani</i> (paromomycin-resistant)	Active (specific EC50 not provided)[1]
DNDI-6174	<i>L. donovani</i> (miltefosine-resistant)	Active (specific EC50 not provided)[1]

Table 2: In Vivo Efficacy of **DNDI-6174** in Animal Models of Visceral Leishmaniasis

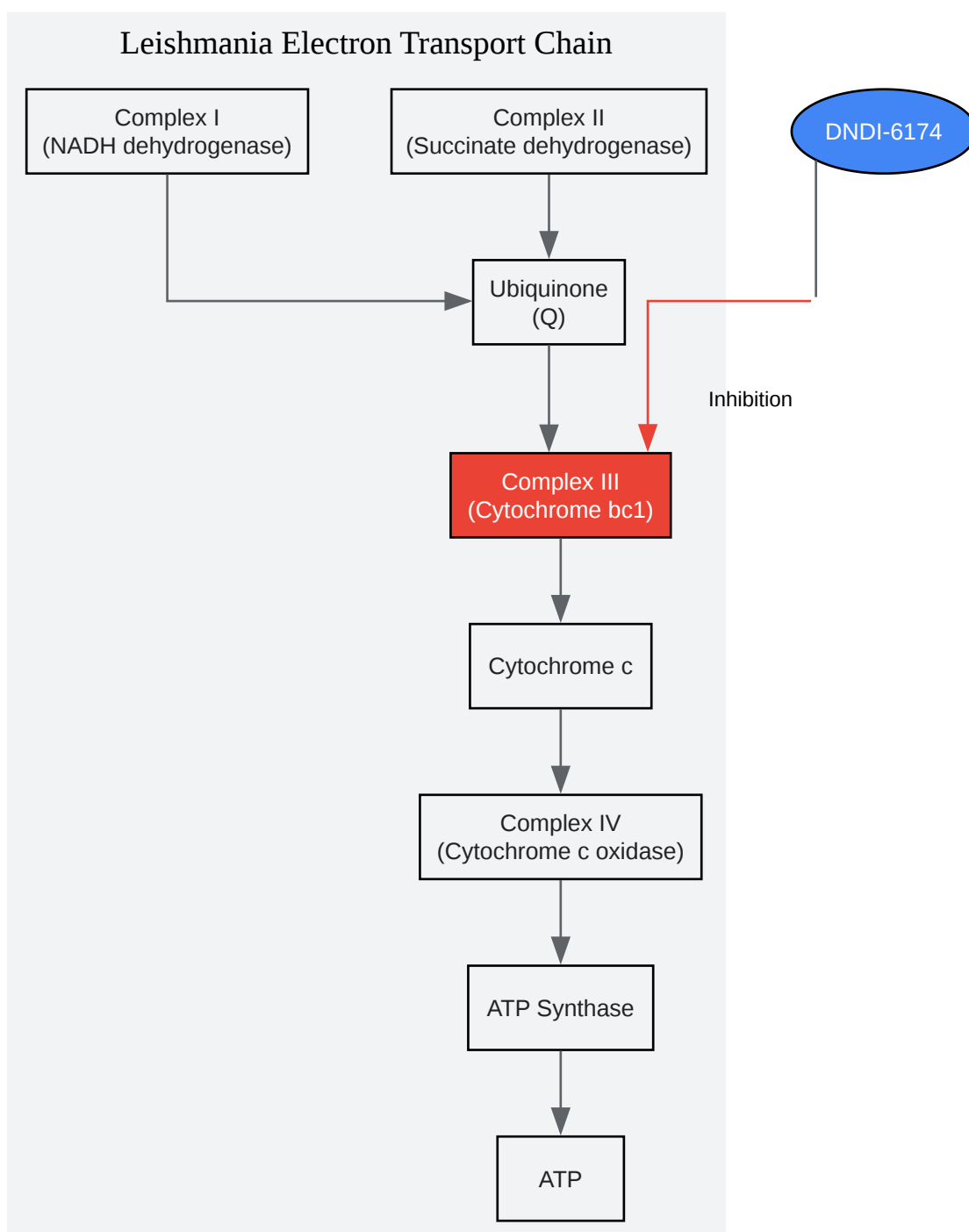
Animal Model	Dosing Regimen	Parasite Burden Reduction	Reference
BALB/c Mice	12.5 mg/kg bid or 25 mg/kg qd for 5 days	>98% in liver	[1]
BALB/c Mice	6.25 mg/kg bid for 10 days	>98% in liver	[1]
Golden Hamsters	12.5 mg/kg qd for 5 days	>99% in liver, spleen, and bone marrow	[2]
Golden Hamsters	6.25 mg/kg bid for 5 days	>99% in liver, spleen, and bone marrow	[2]

Table 3: Efficacy of Alternative Treatments for Visceral Leishmaniasis

Drug	Dosing Regimen	Cure Rate	Notes
Liposomal Amphotericin B	Single dose	High	Recommended first-line treatment in some regions.[6]
Miltefosine	Oral, 28 days	Variable	Increasing reports of treatment failure.[5]
Paromomycin	Intramuscular, 28 days	Variable	Resistance is a growing concern.[3][4]
Miltefosine + Paromomycin	Combination, 10 days	High	A strategy to improve efficacy and combat resistance.[6]

Mechanism of Action: A Novel Approach

DNDI-6174's distinct mechanism of action is a key advantage. It inhibits the cytochrome bc1 (complex III) of the Leishmania mitochondrial electron transport chain.[1] This targeted disruption of the parasite's energy metabolism leads to its death. The novelty of this target means that there is no cross-resistance with existing antileishmanial drugs, including paromomycin.



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Caption: Mechanism of action of **DNDI-6174** targeting Complex III.

Experimental Protocols

The evaluation of **DNDI-6174**'s efficacy involved standard preclinical testing protocols.

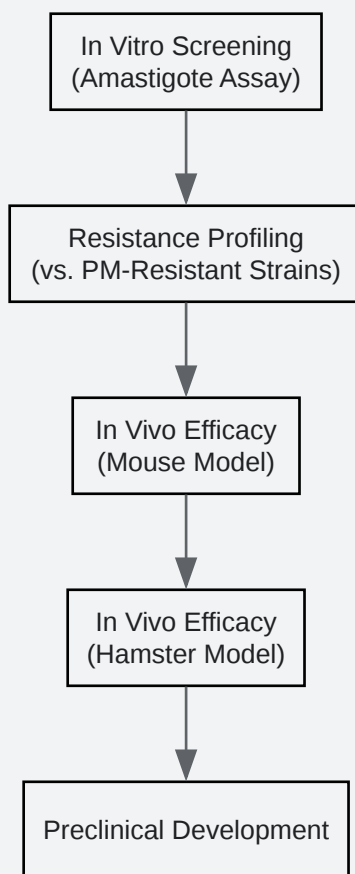
1. In Vitro Drug Susceptibility Assays:

- **Parasite Culture:** *Leishmania donovani* promastigotes were cultured in appropriate media. To assess activity against the clinically relevant amastigote stage, macrophages were infected with promastigotes, which then transformed into amastigotes.
- **Drug Exposure:** A range of concentrations of **DNDI-6174** were added to the infected macrophage cultures.
- **Efficacy Measurement:** After a set incubation period, the number of viable amastigotes was determined, typically using microscopy or a reporter gene assay. The half-maximal effective concentration (EC50) was then calculated.
- **Resistance Testing:** Paromomycin-resistant *Leishmania* clones were generated through continuous drug pressure in culture. The efficacy of **DNDI-6174** was then tested against these resistant lines using the same protocol to determine any cross-resistance.

2. In Vivo Efficacy Studies in Animal Models:

- **Infection:** BALB/c mice or golden hamsters were infected with *L. donovani* or *L. infantum*.
- **Treatment:** Following the establishment of infection, animals were treated with **DNDI-6174** orally at various dosing regimens. A control group received the vehicle only.
- **Assessment of Parasite Burden:** After the treatment period, the parasite load in the liver, spleen, and bone marrow was quantified using methods such as qPCR or by counting Leishman-Donovan units (LDUs) in stained tissue smears.
- **Efficacy Calculation:** The percentage reduction in parasite burden in the treated groups was calculated relative to the control group.

Drug Efficacy Evaluation Workflow



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Caption: Experimental workflow for evaluating **DNDI-6174**.

Conclusion and Future Perspectives

DNDI-6174 represents a significant advancement in the search for new treatments for visceral leishmaniasis, particularly in the context of increasing drug resistance. Its novel mechanism of action and potent activity against paromomycin-resistant strains make it a high-priority candidate for further clinical development. The progression of **DNDI-6174** through preclinical studies has been successful, and it has been nominated as a clinical candidate.^{[7][8]} Future clinical trials will be crucial to determine its safety and efficacy in humans and its potential role in combination therapies to further enhance treatment outcomes and prevent the development of resistance.

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